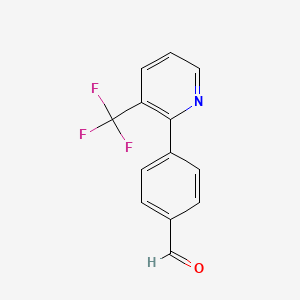

4-(3-(Trifluoromethyl)pyridin-2-yl)benzaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-[3-(trifluoromethyl)pyridin-2-yl]benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8F3NO/c14-13(15,16)11-2-1-7-17-12(11)10-5-3-9(8-18)4-6-10/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBWILOUASOAOPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)C2=CC=C(C=C2)C=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70649788 | |

| Record name | 4-[3-(Trifluoromethyl)pyridin-2-yl]benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70649788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

847446-85-9 | |

| Record name | 4-[3-(Trifluoromethyl)pyridin-2-yl]benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70649788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-(3-(Trifluoromethyl)pyridin-2-yl)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 4-(3-(trifluoromethyl)pyridin-2-yl)benzaldehyde, a key building block in the development of novel pharmaceuticals and functional materials. The document details a robust synthetic protocol, presents quantitative data in a clear format, and includes visualizations of the experimental workflow.

Introduction

This compound, with the CAS number 847446-85-9, is a biaryl compound featuring a trifluoromethyl-substituted pyridine ring linked to a benzaldehyde moiety. The presence of the trifluoromethyl group can significantly influence the compound's physicochemical properties, such as lipophilicity and metabolic stability, making it a valuable synthon in medicinal chemistry. The aldehyde functional group serves as a versatile handle for further chemical transformations.

The most efficient and widely applicable method for the synthesis of this and similar biaryl compounds is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon single bond between an organoboron compound and an organohalide.

Synthetic Pathway

The synthesis of this compound is achieved via a Suzuki-Miyaura cross-coupling reaction between a 2-halo-3-(trifluoromethyl)pyridine and (4-formylphenyl)boronic acid. The general reaction scheme is presented below:

Caption: General reaction scheme for the Suzuki-Miyaura coupling.

Experimental Protocol

This section provides a detailed experimental protocol for the synthesis of this compound.

3.1. Materials and Reagents

| Reagent | CAS Number | Molecular Weight ( g/mol ) |

| 2-Chloro-3-(trifluoromethyl)pyridine | 65753-47-1 | 181.54 |

| (4-Formylphenyl)boronic acid | 452-30-2 | 149.96 |

| Tetrakis(triphenylphosphine)palladium(0) | 14221-01-3 | 1155.56 |

| Sodium Carbonate (anhydrous) | 497-19-8 | 105.99 |

| Toluene | 108-88-3 | 92.14 |

| Ethanol | 64-17-5 | 46.07 |

| Deionized Water | 7732-18-5 | 18.02 |

| Ethyl Acetate | 141-78-6 | 88.11 |

| Hexane | 110-54-3 | 86.18 |

| Anhydrous Magnesium Sulfate | 7487-88-9 | 120.37 |

| Silica Gel (230-400 mesh) | 7631-86-9 | - |

3.2. Reaction Setup and Procedure

Caption: Experimental workflow for the synthesis.

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-chloro-3-(trifluoromethyl)pyridine (1.0 equivalent), (4-formylphenyl)boronic acid (1.2 equivalents), and anhydrous sodium carbonate (2.0 equivalents).

-

Solvent Addition: Add a 4:1:1 mixture of toluene, ethanol, and deionized water as the solvent.

-

Degassing: The reaction mixture is degassed by bubbling argon or nitrogen through the solution for 15-20 minutes to remove dissolved oxygen.

-

Catalyst Addition: Under a positive pressure of the inert gas, add tetrakis(triphenylphosphine)palladium(0) (0.05 equivalents) to the reaction mixture.

-

Reaction: The mixture is heated to 80-90 °C and stirred vigorously under an inert atmosphere. The reaction progress is monitored by thin-layer chromatography (TLC) using a mixture of hexane and ethyl acetate as the eluent.

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature. The organic layer is separated, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.

-

Purification: The solvent is removed under reduced pressure to yield the crude product. The crude material is then purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford this compound as a solid.

3.3. Quantitative Data

The following table summarizes the typical quantitative data for the synthesis.

| Parameter | Value |

| Stoichiometry | |

| 2-Chloro-3-(trifluoromethyl)pyridine | 1.0 eq |

| (4-Formylphenyl)boronic acid | 1.2 eq |

| Sodium Carbonate | 2.0 eq |

| Pd(PPh3)4 | 0.05 eq |

| Reaction Conditions | |

| Temperature | 80-90 °C |

| Reaction Time | 6-12 hours |

| Yield and Purity | |

| Typical Yield | 75-85% |

| Purity (by NMR) | >95% |

| Characterization | |

| Appearance | Off-white to pale yellow solid |

| Molecular Formula | C13H8F3NO |

| Molecular Weight | 251.21 g/mol |

Safety Precautions

-

All manipulations should be carried out in a well-ventilated fume hood.

-

Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.

-

Palladium catalysts are toxic and should be handled with care.

-

Organic solvents are flammable and should be kept away from ignition sources.

Conclusion

The Suzuki-Miyaura cross-coupling reaction provides an efficient and reliable method for the synthesis of this compound. The protocol detailed in this guide is robust and can be adapted for the synthesis of related biaryl compounds. The availability of this key intermediate opens up avenues for the development of novel molecules with potential applications in pharmaceuticals and materials science.

Technical Guide: 4-(3-(Trifluoromethyl)pyridin-2-yl)benzaldehyde (CAS 847446-85-9)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-(3-(Trifluoromethyl)pyridin-2-yl)benzaldehyde, CAS 847446-85-9, a key building block in medicinal chemistry and materials science. The document details its physicochemical properties, a plausible synthetic route via Suzuki-Miyaura cross-coupling with a detailed experimental protocol, and general safety and handling guidelines. Due to the limited availability of specific experimental data for this compound, information on closely related isomers and precursor molecules is provided for comparative context. This guide is intended to support researchers in the synthesis and application of this and similar biaryl compounds.

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 847446-85-9 | [1][2] |

| Molecular Formula | C₁₃H₈F₃NO | [1] |

| Molecular Weight | 251.2 g/mol | [1] |

| Purity | ≥95% to >97% (Commercially available) | [3][4] |

| Melting Point | Data not available. (Isomer 4-[5-(trifluoromethyl)pyridin-2-yl]benzaldehyde: 92-94°C) | [5] |

| Boiling Point | Data not available. (Predicted for isomer 4-[5-(trifluoromethyl)pyridin-2-yl]benzaldehyde: 330.2±42.0 °C) | [5] |

| Appearance | Likely a solid at room temperature, based on the melting point of its isomer. |

Synthesis and Purification

The synthesis of this compound is most effectively achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction creates the pivotal carbon-carbon bond between the pyridine and benzene rings. A plausible and efficient route involves the coupling of 2-chloro-3-(trifluoromethyl)pyridine with (4-formylphenyl)boronic acid .

Proposed Synthetic Scheme

Caption: Proposed Suzuki-Miyaura coupling reaction for synthesis.

Detailed Experimental Protocol

This protocol is a general procedure and may require optimization for scale and purity requirements.

Materials:

-

2-Chloro-3-(trifluoromethyl)pyridine (1.0 mmol, 1.0 equiv.)

-

(4-Formylphenyl)boronic acid (1.2 mmol, 1.2 equiv.)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.03 mmol, 3 mol%)

-

Potassium Carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv.)

-

1,4-Dioxane (degassed, 4 mL)

-

Deionized Water (degassed, 1 mL)

-

Nitrogen or Argon gas (high purity)

-

Standard oven-dried glassware for inert atmosphere chemistry (e.g., Schlenk flask)

Procedure:

-

Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar and condenser, add 2-chloro-3-(trifluoromethyl)pyridine, (4-formylphenyl)boronic acid, Pd(dppf)Cl₂, and K₂CO₃.

-

Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask and backfill with high-purity nitrogen or argon. Repeat this cycle three times to ensure a completely inert atmosphere.[6]

-

Solvent Addition: Using a syringe, add the degassed 1,4-dioxane and deionized water to the flask.[6]

-

Reaction: Immerse the flask in a preheated oil bath set to 90 °C. Stir the reaction mixture vigorously under the inert atmosphere.

-

Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material (the limiting reagent) is consumed (typically 2-12 hours).[6]

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

-

Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

-

Combine the organic layers and wash with brine (20 mL).

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.[6]

-

-

Purification:

-

The crude product can be purified by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient.

-

Further purification can be achieved by recrystallization from a suitable solvent system, such as a mixture of hexanes and a more polar solvent like methanol or ethyl acetate, to yield the purified product.[7]

-

Experimental Workflow Diagram

Caption: General workflow for the synthesis and purification.

Applications in Research and Drug Development

While specific biological activities for this compound have not been detailed in the literature, its structural motifs are of significant interest to the pharmaceutical and agrochemical industries.

-

Trifluoromethylpyridine Moiety: The trifluoromethyl group is a key pharmacophore. Its high electronegativity and lipophilicity can significantly alter a molecule's metabolic stability, binding affinity, and bioavailability.[8] The pyridine ring acts as a bioisostere for a phenyl ring but with different electronic properties and the ability to act as a hydrogen bond acceptor.

-

Benzaldehyde Functionality: The aldehyde group is a versatile chemical handle. It can be readily converted into a wide range of other functional groups or used in condensation reactions (e.g., with amines to form imines) to build more complex molecular architectures.

-

Biaryl Core: The 2-arylpyridine structure is a common scaffold in many biologically active compounds and functional materials.

This compound serves as a valuable intermediate for creating libraries of novel compounds for screening in drug discovery programs.

Spectroscopic and Analytical Data

No specific experimental spectroscopic data (NMR, IR, MS) for this compound (CAS 847446-85-9) is currently available in public databases. For researchers synthesizing this compound, the following data for a related precursor, 4-(Trifluoromethyl)benzaldehyde , can serve as a reference for identifying key spectral features.

Reference Data for 4-(Trifluoromethyl)benzaldehyde (CAS 455-19-6)

| Data Type | Key Features |

| ¹H NMR | Signals expected in the aromatic region (δ 7.5-8.5 ppm) and a distinct singlet for the aldehyde proton (δ ~10.0 ppm). |

| ¹³C NMR | Signals for aromatic carbons, a quaternary carbon attached to the CF₃ group (split into a quartet), and a downfield signal for the carbonyl carbon (δ >190 ppm). |

| ¹⁹F NMR | A sharp singlet for the CF₃ group. |

| IR Spectroscopy | Characteristic C=O stretch for the aldehyde at ~1700 cm⁻¹. |

| Mass Spec (EI) | Molecular ion peak corresponding to the mass of the compound. |

Researchers are advised to perform full characterization on any synthesized batches of the title compound.

Safety and Handling

-

Hazard Identification:

-

May be harmful if swallowed.

-

Causes skin irritation.

-

Causes serious eye irritation.

-

May cause respiratory irritation.

-

-

Personal Protective Equipment (PPE):

-

Wear protective gloves (e.g., nitrile rubber).

-

Wear safety glasses with side-shields or goggles.

-

Use a properly fitted respirator if ventilation is inadequate.

-

Wear a lab coat.

-

-

Handling and Storage:

-

Handle in a well-ventilated area, preferably in a chemical fume hood.

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.

-

Wash hands thoroughly after handling.

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.

-

Keep away from strong oxidizing agents.

-

Always consult a full Safety Data Sheet from the supplier before use and perform a thorough risk assessment.

References

The Crystalline Architecture of Trifluoromethylpyridine Derivatives: A Technical Guide for Researchers

An in-depth exploration of the crystal structures of trifluoromethylpyridine derivatives, offering valuable insights for researchers, scientists, and professionals in drug development. This guide provides a comprehensive overview of their solid-state conformations, detailed experimental protocols for their characterization, and a structured presentation of key crystallographic data.

The introduction of a trifluoromethyl group to a pyridine ring significantly influences the molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. These characteristics have made trifluoromethylpyridine derivatives a cornerstone in the development of novel pharmaceuticals and agrochemicals. Understanding their three-dimensional structure at the atomic level through X-ray crystallography is paramount for rational drug design and the development of structure-activity relationships. This technical guide delves into the crystal structures of several key trifluoromethylpyridine derivatives, presenting a comparative analysis of their crystallographic parameters and detailed methodologies for their structural determination.

Comparative Crystallographic Data

The following tables summarize the key crystallographic and structural parameters for a selection of trifluoromethylpyridine derivatives, providing a basis for direct comparison of their solid-state conformations.

Table 1: Crystallographic Data for Selected Trifluoromethylpyridine Derivatives

| Compound Name | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Z |

| 4-(Trifluoromethyl)pyridine-2-carboxylic acid | C₇H₄F₃NO₂ | Triclinic | P-1 | 9.1863(6) | 15.1325(9) | 17.6356(11) | 107.189(2) | 93.126(2) | 103.753(2) | 12 |

| 3-Chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid | C₇H₃ClF₃NO₂ | Monoclinic | P2₁/c | 8.854(2) | 10.123(3) | 9.887(3) | 90 | 98.98(3) | 90 | 4 |

| 2-Amino-3-chloro-5-(trifluoromethyl)pyridine | C₆H₄ClF₃N₂ | Monoclinic | P2₁/n | 7.845(3) | 9.876(4) | 10.145(4) | 90 | 109.87(3) | 90 | 4 |

Data for 4-(Trifluoromethyl)pyridine-2-carboxylic acid was obtained at a temperature of 100(2) K. Data for the other compounds were collected at room temperature.

Experimental Protocols

The determination of the crystal structure of trifluoromethylpyridine derivatives involves a series of precise experimental steps, from crystal growth to data analysis. The following sections provide a generalized yet detailed methodology based on established protocols for small molecule X-ray crystallography.

Crystal Growth

High-quality single crystals are a prerequisite for successful X-ray diffraction analysis. For many trifluoromethylpyridine derivatives, single crystals suitable for X-ray analysis can be obtained by slow evaporation of a solution in an appropriate organic solvent.

Generalized Protocol for Crystal Growth by Slow Evaporation:

-

Dissolution: Dissolve the purified trifluoromethylpyridine derivative in a suitable solvent (e.g., ethanol, methanol, acetonitrile, or a mixture of solvents) to near saturation at room temperature or with gentle heating.

-

Filtration: Filter the solution through a syringe filter (0.22 µm) into a clean, small vial or beaker to remove any particulate matter that could act as unwanted nucleation sites.

-

Evaporation: Cover the vial with a cap containing a few small perforations or with parafilm punctured with a needle. This allows for the slow evaporation of the solvent.

-

Incubation: Place the vial in a vibration-free environment at a constant, controlled temperature.

-

Crystal Formation: Monitor the vial periodically. Crystals typically form over a period of several days to weeks.

X-ray Diffraction Data Collection

Once suitable crystals are obtained, they are subjected to X-ray diffraction to collect the data necessary for structure determination.

Generalized Protocol for Data Collection:

-

Crystal Mounting: A single crystal of appropriate size (typically 0.1-0.3 mm in each dimension) is carefully selected and mounted on a goniometer head using a cryoloop and a cryoprotectant (if data is to be collected at low temperatures).

-

Diffractometer Setup: The mounted crystal is placed on a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector (e.g., a CCD or CMOS detector).

-

Unit Cell Determination: A preliminary set of diffraction images is collected to determine the unit cell parameters and the crystal system.

-

Data Collection Strategy: A data collection strategy is devised to measure the intensities of a large number of unique reflections over a wide range of diffraction angles (2θ). This typically involves rotating the crystal through a series of angles while exposing it to the X-ray beam.

-

Data Integration and Scaling: The collected diffraction images are processed to integrate the intensities of the individual reflections and apply corrections for factors such as Lorentz and polarization effects, and absorption.

Structure Solution and Refinement

The final step is to solve the crystal structure from the collected diffraction data and refine the atomic model.

Generalized Protocol for Structure Solution and Refinement:

-

Structure Solution: The phase problem is solved using direct methods or Patterson methods to obtain an initial electron density map. This is typically performed using software packages such as SHELXS or SIR.

-

Model Building: An initial atomic model is built into the electron density map. The positions of the non-hydrogen atoms are identified and assigned.

-

Structure Refinement: The atomic coordinates and anisotropic displacement parameters are refined against the experimental diffraction data using full-matrix least-squares methods. This process minimizes the difference between the observed and calculated structure factors. Hydrogen atoms are typically placed in calculated positions and refined using a riding model. This refinement is often carried out using software like SHELXL.

-

Validation: The final refined structure is validated using tools like CHECKCIF to ensure its geometric and crystallographic quality.

Visualization of the Experimental Workflow

The process of determining the crystal structure of a novel trifluoromethylpyridine derivative follows a logical progression from synthesis to structural analysis. This workflow can be visualized to provide a clear overview of the key stages involved.

This guide provides a foundational understanding of the crystal structures of trifluoromethylpyridine derivatives and the experimental techniques used to determine them. The provided data and protocols serve as a valuable resource for researchers in the field, facilitating the design and development of new molecules with enhanced properties.

A Technical Guide to the Physicochemical Properties of Trifluoromethyl-Substituted Benzaldehydes

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core physicochemical properties of trifluoromethyl-substituted benzaldehydes. This class of compounds, featuring the potent electron-withdrawing trifluoromethyl (-CF3) group, is of significant interest in medicinal chemistry and materials science due to the unique electronic and steric effects imparted by this substituent. This guide is intended to be a valuable resource for researchers and professionals engaged in drug discovery, chemical synthesis, and materials development.

Core Physicochemical Data

The introduction of a trifluoromethyl group onto the benzaldehyde scaffold significantly influences its physical and chemical characteristics. The position of the -CF3 group (ortho, meta, or para) further modulates these properties. The following tables summarize the key physicochemical data for 2-(trifluoromethyl)benzaldehyde, 3-(trifluoromethyl)benzaldehyde, and 4-(trifluoromethyl)benzaldehyde for easy comparison.

Table 1: General and Physical Properties

| Property | 2-(Trifluoromethyl)benzaldehyde | 3-(Trifluoromethyl)benzaldehyde | 4-(Trifluoromethyl)benzaldehyde |

| CAS Number | 447-61-0 | 454-89-7 | 455-19-6 |

| Molecular Formula | C₈H₅F₃O | C₈H₅F₃O | C₈H₅F₃O |

| Molecular Weight | 174.12 g/mol | 174.12 g/mol | 174.12 g/mol |

| Appearance | Clear, colorless to slightly yellow liquid | Clear, colorless to very slightly orange liquid | Clear, colorless to yellow liquid |

| Melting Point | -40 °C[1] | Not applicable (liquid at room temp.) | 1-2 °C[2] |

| Boiling Point | 70-71 °C at 15 mmHg[1] | 83-86 °C at 30 mmHg[3][4][5] | 66-67 °C at 13 mmHg[2] |

| Density | 1.32 g/mL at 25 °C | 1.301 g/mL at 25 °C[4] | 1.275 g/mL at 25 °C[2] |

| Refractive Index (n20/D) | 1.466 | 1.465[4] | 1.463[2] |

| Solubility | Soluble in most organic solvents | Soluble in chloroform (slightly), methanol (slightly) | Soluble in water (1.5 g/L at 20 °C) |

Table 2: Spectroscopic Data

| Spectrum Type | 2-(Trifluoromethyl)benzaldehyde | 3-(Trifluoromethyl)benzaldehyde | 4-(Trifluoromethyl)benzaldehyde |

| ¹H NMR (CDCl₃, δ ppm) | Spectra available, detailed assignments pending further search. | 10.09 (s, 1H), 8.16 (s, 1H), 8.09 (d, J=7.6 Hz, 1H), 7.90 (d, J=7.8 Hz, 1H), 7.70 (t, J=7.7 Hz, 1H)[6] | 10.13 (s, 1H), 8.04 (d, J = 8.4 Hz, 2H), 7.84 (d, J = 8.4 Hz, 2H) |

| ¹³C NMR (CDCl₃, δ ppm) | Spectra available, detailed assignments pending further search. | 190.7 (s), 136.8 (s), 132.6 (q, J=1.2 Hz), 131.8 (q, J=33.6 Hz), 130.8 (q, J=3.6 Hz), 129.8 (s), 126.4 (q, J=3.7 Hz), 123.5 (q, J=273.5 Hz)[6] | 191.1 (s), 139.3 (s), 135.2 (q, J=32.8 Hz), 130.0 (s), 126.1 (q, J=3.8 Hz), 123.4 (q, J=272.9 Hz) |

| ¹⁹F NMR (CDCl₃, δ ppm) | Spectra available, detailed assignments pending further search. | -63.0 (s, 3F)[6] | -63.2 (s, 3F) |

| IR (cm⁻¹) | Spectra available, characteristic peaks include C=O stretch (~1700 cm⁻¹). | Spectra available, characteristic peaks include C=O stretch (~1700 cm⁻¹). | Spectra available, characteristic peaks include C=O stretch (~1700 cm⁻¹).[5][7] |

| Mass Spec (m/z) | Molecular Ion [M]⁺ expected at 174. | Molecular Ion [M]⁺ expected at 174. GC-MS m/z 173 (M⁺-H)[6] | Molecular Ion [M]⁺ at 174, prominent fragments at 173 and 145.[8] |

Experimental Protocols

Detailed methodologies for the determination of key physicochemical properties are provided below. These are generalized procedures that can be adapted for the specific trifluoromethyl-substituted benzaldehyde isomers.

Melting Point Determination

The melting point of a solid organic compound is a crucial indicator of its purity.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Spatula

-

Mortar and pestle (optional)

Procedure:

-

Sample Preparation: If the compound is not already a fine powder, gently grind a small amount using a mortar and pestle.

-

Loading the Capillary Tube: Invert a capillary tube and press the open end into the powdered sample. A small amount of the compound will be forced into the tube.

-

Tap the sealed end of the capillary tube gently on a hard surface to pack the sample down to the bottom. The packed sample should be approximately 1-2 mm in height.[9][10]

-

Measurement: Place the loaded capillary tube into the heating block of the melting point apparatus.

-

Set the apparatus to heat at a moderate rate initially to approach the expected melting point.

-

As the expected melting point is neared, reduce the heating rate to approximately 1-2 °C per minute to ensure thermal equilibrium.[11]

-

Data Recording: Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire sample has turned into a clear liquid (the end of the melting range).[11][12]

-

For high accuracy, perform at least two measurements.

Boiling Point Determination

The boiling point is a key physical constant for liquid compounds.

Apparatus:

-

Small test tube or fusion tube

-

Capillary tube (sealed at one end)

-

Thermometer

-

Heating apparatus (e.g., aluminum block or Thiele tube with heating oil)

-

Stand and clamp

Procedure:

-

Sample Preparation: Add a few drops of the liquid benzaldehyde derivative into a small test tube or fusion tube.

-

Place a capillary tube, with its sealed end pointing upwards, into the test tube containing the liquid.

-

Assembly: Attach the test tube to a thermometer using a rubber band or wire, ensuring the bottom of the test tube is level with the thermometer bulb.

-

Suspend the assembly in a heating bath (oil bath or aluminum block), making sure the liquid level is below the level of the heating medium.[13][14][15]

-

Heating: Begin to heat the apparatus gently.

-

As the liquid heats, air trapped in the capillary tube will bubble out.

-

Continue heating until a steady stream of bubbles emerges from the open end of the capillary tube.[14]

-

Data Recording: Turn off the heat and allow the apparatus to cool slowly. The temperature at which the stream of bubbles stops and the liquid just begins to enter the capillary tube is the boiling point of the substance.

Reactivity and Synthetic Applications

The electron-withdrawing nature of the trifluoromethyl group significantly enhances the electrophilicity of the carbonyl carbon in the aldehyde, making these compounds highly reactive towards nucleophiles. This property is exploited in various organic transformations.

Wittig Reaction Workflow

The Wittig reaction is a powerful method for the synthesis of alkenes from aldehydes and phosphorus ylides. The trifluoromethyl-substituted benzaldehydes are excellent substrates for this reaction.

Caption: Generalized workflow of the Wittig reaction with trifluoromethyl-substituted benzaldehydes.

Claisen-Schmidt Condensation for Chalcone Synthesis

Trifluoromethyl-substituted benzaldehydes are frequently used in the Claisen-Schmidt condensation with acetophenones to synthesize chalcones, which are important precursors for flavonoids and other biologically active molecules.

Caption: Workflow of the Claisen-Schmidt condensation for synthesizing trifluoromethyl-substituted chalcones.

References

- 1. rsc.org [rsc.org]

- 2. rsc.org [rsc.org]

- 3. nbinno.com [nbinno.com]

- 4. sciepub.com [sciepub.com]

- 5. 4-(Trifluoromethyl)benzaldehyde(455-19-6) IR Spectrum [m.chemicalbook.com]

- 6. rsc.org [rsc.org]

- 7. Benzaldehyde, 4-(trifluoromethyl)- [webbook.nist.gov]

- 8. 4-(Trifluoromethyl)benzaldehyde | C8H5F3O | CID 67996 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 10. byjus.com [byjus.com]

- 11. Video: Melting Point Determination of Solid Organic Compounds [jove.com]

- 12. pennwest.edu [pennwest.edu]

- 13. byjus.com [byjus.com]

- 14. scribd.com [scribd.com]

- 15. testbook.com [testbook.com]

Technical Guide: Spectroscopic and Synthetic Profile of 4-(3-(Trifluoromethyl)pyridin-2-yl)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data and synthetic methodology for the compound 4-(3-(Trifluoromethyl)pyridin-2-yl)benzaldehyde, a key intermediate in the development of various pharmacologically active molecules.

Core Spectroscopic Data

Synthetic Protocol

The synthesis of this compound can be achieved through the oxidation of its methyl-substituted precursor, 2-(p-tolyl)-3-(trifluoromethyl)pyridine. A common and effective method for this transformation is the Riley oxidation, which utilizes selenium(IV) oxide.

Experimental Workflow: Oxidation of 2-(p-tolyl)-3-(trifluoromethyl)pyridine

The following diagram outlines the general workflow for the synthesis of this compound via selenium dioxide oxidation.

Caption: Synthetic workflow for this compound.

Detailed Experimental Methodology

The following protocol is a generalized procedure based on known selenium dioxide oxidations of similar substrates.

Materials:

-

2-(p-tolyl)-3-(trifluoromethyl)pyridine

-

Selenium(IV) oxide (SeO₂)

-

1,4-Dioxane (anhydrous)

-

Sodium bicarbonate (NaHCO₃), saturated aqueous solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ethyl acetate or Dichloromethane (for extraction)

-

Silica gel for column chromatography

-

Hexanes and Ethyl acetate (for chromatography)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve 2-(p-tolyl)-3-(trifluoromethyl)pyridine in anhydrous 1,4-dioxane.

-

Addition of Oxidant: To this solution, add a stoichiometric equivalent of selenium(IV) oxide.

-

Reaction: Heat the reaction mixture to reflux. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Work-up: Once the starting material is consumed, allow the reaction mixture to cool to room temperature. The black precipitate of elemental selenium is removed by filtration through a pad of celite. The filtrate is then carefully quenched with a saturated aqueous solution of sodium bicarbonate.

-

Extraction: The aqueous layer is extracted multiple times with an organic solvent such as ethyl acetate or dichloromethane. The combined organic layers are then washed with brine.

-

Purification: The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure. The resulting crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Note: Selenium compounds are toxic and should be handled with appropriate safety precautions in a well-ventilated fume hood.

Signaling Pathways and Biological Relevance

Due to the novelty of this specific molecule, there is currently no published research detailing its interactions with specific signaling pathways or its definitive biological activities. However, the trifluoromethylpyridine and benzaldehyde moieties are present in numerous compounds with known pharmacological relevance, suggesting potential applications in areas such as kinase inhibition, anti-inflammatory, and anticancer drug discovery. Further research is required to elucidate the specific biological profile of this compound.

The following diagram illustrates a general logical relationship for the investigation of a novel compound's biological activity.

Caption: Logical workflow for investigating the biological activity of a novel compound.

An In-depth Technical Guide to the ¹H and ¹³C NMR Analysis of 4-(3-(Trifluoromethyl)pyridin-2-yl)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) analysis of 4-(3-(trifluoromethyl)pyridin-2-yl)benzaldehyde, a key building block in medicinal chemistry and materials science. The document details predicted ¹H and ¹³C NMR spectral data, outlines standardized experimental protocols for data acquisition, and presents visual aids to facilitate understanding of the molecular structure and analytical workflow.

Predicted ¹H and ¹³C NMR Data

Due to the limited availability of published experimental spectra for this specific molecule, the following tables present predicted ¹H and ¹³C NMR chemical shifts. These predictions are based on the analysis of structurally similar compounds and established chemical shift increments for the constituent aromatic fragments: a 4-formylphenyl group and a 3-(trifluoromethyl)pyridin-2-yl moiety. The numbering convention used for peak assignments is detailed in the molecular structure diagram below.

Table 1: Predicted ¹H NMR Spectral Data

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-10 (CHO) | 10.1 - 10.3 | Singlet (s) | - |

| H-5 | 8.9 - 9.1 | Doublet (d) | ~4.5 |

| H-4 | 8.2 - 8.4 | Doublet (d) | ~8.0 |

| H-8, H-8' | 8.0 - 8.2 | Doublet (d) | ~8.2 |

| H-7, H-7' | 7.8 - 8.0 | Doublet (d) | ~8.2 |

| H-6 | 7.6 - 7.8 | Doublet of Doublets (dd) | ~8.0, ~4.5 |

Table 2: Predicted ¹³C NMR Spectral Data

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-9 (CHO) | 191 - 193 |

| C-2' | 158 - 160 |

| C-5' | 152 - 154 |

| C-1 | 142 - 144 |

| C-4' | 138 - 140 |

| C-6 | 136 - 138 |

| C-7, C-7' | 130 - 132 |

| C-8, C-8' | 129 - 131 |

| C-3' (q, J ≈ 35 Hz) | 128 - 130 |

| CF₃ (q, J ≈ 275 Hz) | 121 - 123 |

Experimental Protocols

The acquisition of high-quality ¹H and ¹³C NMR spectra is fundamental for accurate structural elucidation. The following protocols outline the standard procedures for sample preparation and instrument operation.

Sample Preparation

-

Sample Weighing : Accurately weigh between 5-25 mg of this compound for ¹H NMR, and 50-100 mg for ¹³C NMR, into a clean, dry vial.[1]

-

Solvent Selection : Choose a suitable deuterated solvent in which the compound is fully soluble. Chloroform-d (CDCl₃) is a common choice for many organic molecules.[2]

-

Dissolution : Add approximately 0.6-0.7 mL of the deuterated solvent to the vial containing the sample.[2] Gently agitate or vortex the vial to ensure complete dissolution.

-

Filtration and Transfer : To remove any particulate matter that could degrade spectral quality, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube.

-

Internal Standard : For precise chemical shift referencing, a small amount of tetramethylsilane (TMS) can be added to the solvent. TMS provides a sharp singlet at 0.00 ppm.

-

Labeling : Clearly label the NMR tube with the sample identification.

NMR Data Acquisition

The following are typical parameters for acquiring ¹H and ¹³C NMR spectra on a 400 MHz spectrometer.

¹H NMR Spectroscopy:

-

Pulse Program : A standard single-pulse sequence (e.g., zg30).[3]

-

Number of Scans : 16 to 64 scans are typically sufficient to achieve a good signal-to-noise ratio.

-

Spectral Width : A spectral width of approximately 12-16 ppm is generally adequate for most organic compounds.

-

Relaxation Delay : A relaxation delay of 1-2 seconds is commonly used.[3]

-

Acquisition Time : An acquisition time of 2-4 seconds is standard.[3]

¹³C NMR Spectroscopy:

-

Pulse Program : A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum and enhance sensitivity.[3]

-

Number of Scans : Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required.[3]

-

Spectral Width : A spectral width of around 220-250 ppm is standard for organic molecules.[3]

-

Relaxation Delay : A relaxation delay of 2-5 seconds is appropriate.[3]

-

Acquisition Time : An acquisition time of 1-2 seconds is typical.[3]

Data Processing

-

Fourier Transformation : The acquired Free Induction Decay (FID) is converted into a frequency-domain spectrum.[3]

-

Phase Correction : The spectrum is phased to ensure all peaks are in the correct absorptive mode.[3]

-

Baseline Correction : The baseline of the spectrum is corrected to be flat.[3]

-

Calibration : The chemical shift axis is calibrated using the solvent peak or the internal standard (TMS at 0.00 ppm).

-

Peak Picking and Integration : The chemical shifts of the peaks are determined, and for ¹H NMR, the relative areas of the peaks are integrated to determine proton ratios.[3]

Visualizations

The following diagrams illustrate the molecular structure with atom numbering for NMR peak assignment and a general workflow for NMR analysis.

Figure 1. Molecular structure of this compound with atom numbering.

Figure 2. General experimental workflow for NMR analysis.

References

An In-depth Technical Guide to the Suzuki Coupling Mechanism for the Synthesis of 4-(3-(Trifluoromethyl)pyridin-2-yl)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Suzuki-Miyaura coupling reaction stands as a cornerstone of modern organic synthesis, enabling the efficient formation of carbon-carbon bonds. This guide provides a detailed examination of the mechanism of Suzuki coupling specifically for the synthesis of 4-(3-(trifluoromethyl)pyridin-2-yl)benzaldehyde, a valuable intermediate in pharmaceutical and materials science. We will delve into the catalytic cycle, the roles of key reagents, and provide a representative experimental protocol.

Introduction

The synthesis of complex biaryl and heteroaryl structures is of paramount importance in the development of novel pharmaceuticals and functional materials. The Suzuki-Miyaura cross-coupling reaction, a palladium-catalyzed reaction between an organohalide and an organoboron compound, has emerged as a powerful tool for creating these linkages with high efficiency and functional group tolerance. The target molecule, this compound, incorporates both a trifluoromethyl-substituted pyridine ring and a benzaldehyde moiety, making it a key building block for diverse applications. Understanding the underlying mechanism of its synthesis via Suzuki coupling is crucial for optimizing reaction conditions and achieving high yields.

The Catalytic Cycle: A Step-by-Step Mechanism

The synthesis of this compound via Suzuki coupling involves the reaction of 2-halo-3-(trifluoromethyl)pyridine (typically 2-chloro- or 2-bromo-3-(trifluoromethyl)pyridine) with (4-formylphenyl)boronic acid. The reaction is catalyzed by a palladium(0) complex and proceeds through a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.

Diagram of the Suzuki Coupling Catalytic Cycle:

An In-depth Technical Guide to the Retrosynthetic Analysis of 4-(3-(Trifluoromethyl)pyridin-2-yl)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the retrosynthetic analysis and forward synthesis of 4-(3-(trifluoromethyl)pyridin-2-yl)benzaldehyde, a key building block in pharmaceutical and agrochemical research. The document details the strategic disconnection of the target molecule, outlines the synthesis of key precursors, and provides a proposed experimental protocol for the final coupling reaction, supported by quantitative data and visualizations.

Retrosynthetic Analysis

The retrosynthetic analysis of this compound reveals a primary disconnection at the carbon-carbon bond between the pyridine and benzene rings. This bond is strategically broken, suggesting a palladium-catalyzed cross-coupling reaction as the key bond-forming step in the forward synthesis. The Suzuki-Miyaura coupling is a highly effective and widely used method for the formation of such biaryl linkages.

This disconnection leads to two key synthons: a nucleophilic 4-formylphenyl derivative and an electrophilic 2-halopyridine bearing a trifluoromethyl group at the 3-position. The corresponding synthetic equivalents for these synthons are 4-formylphenylboronic acid and a 2-halo-3-(trifluoromethyl)pyridine, such as 2-chloro- or 2-bromo-3-(trifluoromethyl)pyridine.

Caption: Retrosynthetic analysis of the target molecule.

Forward Synthesis of Precursors

The successful synthesis of the target molecule relies on the efficient preparation of its key precursors. This section details the experimental protocols for the synthesis of 2-chloro-3-(trifluoromethyl)pyridine and 4-formylphenylboronic acid.

Synthesis of 2-Chloro-3-(trifluoromethyl)pyridine

One common route to 2-chloro-3-(trifluoromethyl)pyridine involves the chlorination of 3-(trifluoromethyl)pyridine-N-oxide.

Experimental Protocol:

-

N-Oxidation of 3-(Trifluoromethyl)pyridine: 3-(Trifluoromethyl)pyridine is oxidized to 3-(trifluoromethyl)pyridine-N-oxide using an oxidizing agent such as hydrogen peroxide in acetic acid or a peroxy acid like m-CPBA.

-

Chlorination of 3-(Trifluoromethyl)pyridine-N-oxide: The resulting N-oxide is then allowed to react with a chlorinating agent, such as phosphorus oxychloride (POCl₃) or oxalyl chloride, to yield 2-chloro-3-(trifluoromethyl)pyridine. The reaction with phosphorus oxychloride is typically carried out at elevated temperatures (105-125°C).

Quantitative Data for Chlorination of 3-(Trifluoromethyl)pyridine-N-oxide:

| Reactant | Reagent | Temperature (°C) | Time (h) | Yield (%) |

| 3-(Trifluoromethyl)pyridine-N-oxide | Phosphorus oxychloride | 105-125 | 7 | ~50 |

| 3-(Trifluoromethyl)pyridine-N-oxide | Oxalyl chloride/Triethylamine | -30 to -20 | 3 | ~91 |

Synthesis of 4-Formylphenylboronic Acid

A well-established method for the synthesis of 4-formylphenylboronic acid starts from 4-bromobenzaldehyde.[1] This involves protection of the aldehyde group, formation of an organometallic intermediate, and subsequent reaction with a borate ester.

Experimental Protocol:

-

Acetal Protection of 4-Bromobenzaldehyde: The aldehyde functionality of 4-bromobenzaldehyde is first protected as a diethyl acetal to prevent it from reacting in the subsequent steps. This is typically achieved by reacting it with triethyl orthoformate in the presence of an acid catalyst.

-

Formation of the Grignard Reagent: The protected 1-bromo-4-(diethoxymethyl)benzene is then reacted with magnesium turnings in an anhydrous solvent like THF to form the corresponding Grignard reagent.

-

Borylation and Deprotection: The Grignard reagent is then reacted with a trialkyl borate, such as trimethyl borate or triisopropyl borate, at low temperature (-78°C). Subsequent acidic workup hydrolyzes the borate ester and the acetal to yield 4-formylphenylboronic acid.

Quantitative Data for the Synthesis of 4-Formylphenylboronic Acid:

| Starting Material | Key Reagents | Overall Yield (%) | Purity (%) |

| 4-Bromobenzaldehyde | Mg, Tri-n-butyl borate | 78 | >98 |

| 4-Chlorobenzaldehyde | Li, Trimethyl borate | 90.1 | >99 |

Proposed Suzuki-Miyaura Cross-Coupling

The final step in the synthesis is the palladium-catalyzed Suzuki-Miyaura cross-coupling of 2-chloro-3-(trifluoromethyl)pyridine with 4-formylphenylboronic acid.

Caption: Experimental workflow for the Suzuki-Miyaura coupling.

Proposed Experimental Protocol:

-

Reaction Setup: To a flame-dried reaction vessel, add 4-formylphenylboronic acid (1.2-1.5 equivalents), 2-chloro-3-(trifluoromethyl)pyridine (1.0 equivalent), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equivalents).

-

Solvent Addition and Degassing: Add a degassed solvent system, typically a mixture of an organic solvent such as dioxane, toluene, or DME, and water. The reaction mixture should be thoroughly degassed by bubbling with an inert gas (argon or nitrogen) or by freeze-pump-thaw cycles.

-

Reaction: Heat the reaction mixture to a temperature between 80°C and 100°C with vigorous stirring under an inert atmosphere. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent such as ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

-

Purification: Concentrate the organic extract under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure this compound.

Expected Quantitative Data for Suzuki-Miyaura Coupling:

| Catalyst | Base | Solvent | Temperature (°C) | Time (h) | Anticipated Yield (%) |

| Pd(PPh₃)₄ | K₂CO₃ | Dioxane/Water | 90-100 | 12-24 | 60-85 |

| Pd(dppf)Cl₂ | Cs₂CO₃ | Toluene/Water | 80-90 | 8-16 | 70-90 |

| Pd₂(dba)₃ / SPhos | K₃PO₄ | Dioxane | 100 | 6-12 | 75-95 |

Conclusion

The retrosynthetic analysis of this compound logically points towards a Suzuki-Miyaura cross-coupling as the key synthetic step. The preparation of the necessary precursors, 2-chloro-3-(trifluoromethyl)pyridine and 4-formylphenylboronic acid, can be achieved through established and high-yielding synthetic routes. The proposed Suzuki-Miyaura coupling protocol, based on analogous transformations, provides a reliable pathway to the target molecule. This in-depth guide offers a solid foundation for researchers and drug development professionals to synthesize this important chemical intermediate. Further optimization of the final coupling reaction conditions may be necessary to achieve the highest possible yield and purity.

References

Stability and storage conditions for 4-(3-(Trifluoromethyl)pyridin-2-yl)benzaldehyde

An In-depth Technical Guide to the Stability and Storage of 4-(3-(Trifluoromethyl)pyridin-2-yl)benzaldehyde

For the Attention of: Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the recommended storage conditions and stability profile for the compound this compound. Due to the absence of specific published stability data for this exact molecule, this guide has been constructed based on the known chemical properties of its core functional groups—a trifluoromethyl-substituted pyridine and a benzaldehyde—and established international guidelines for stability testing of new chemical entities.

Executive Summary

This compound is a complex organic molecule susceptible to degradation through oxidation, photolysis, and hydrolysis. The trifluoromethyl group is expected to enhance the compound's overall stability compared to non-fluorinated analogs. However, the aldehyde functional group remains a primary site for oxidative degradation. Optimal long-term stability is achieved by storing the compound in a cool, dry, and dark environment, preferably under an inert atmosphere. This guide outlines the presumed stability profile and provides detailed protocols for a comprehensive stability assessment in line with pharmaceutical industry standards.

Recommended Storage and Handling

Based on the general handling procedures for aromatic aldehydes and pyridine derivatives, the following storage conditions are recommended to ensure the long-term integrity of this compound:

| Condition | Recommendation | Rationale |

| Temperature | Store in a cool environment, refrigerated (2-8°C) for long-term storage. | Minimizes the rate of potential degradation reactions. |

| Light | Protect from light. Store in an amber vial or a light-proof container. | The aromatic system is susceptible to photolytic degradation. |

| Atmosphere | For maximum stability, store under an inert atmosphere (e.g., Argon or Nitrogen). | The aldehyde group is prone to oxidation to the corresponding carboxylic acid.[1] |

| Moisture | Store in a dry environment, tightly sealed to prevent moisture ingress. | Minimizes the risk of hydrolytic degradation. |

| Container | Use a tightly sealed, non-reactive container (e.g., glass). | Prevents contamination and reaction with container materials. |

Handling Precautions:

-

Handle in a well-ventilated area or a fume hood.

-

Avoid contact with strong oxidizing agents and strong acids, as these can trigger degradation.[2]

-

Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

Predicted Stability Profile and Degradation Pathways

The stability of this compound is dictated by the reactivity of the benzaldehyde and trifluoromethylpyridine moieties. The trifluoromethyl group generally increases the thermal and metabolic stability of heterocyclic compounds.[3] However, several degradation pathways are plausible under stress conditions.

Potential Degradation Pathways:

-

Oxidation: The aldehyde group is susceptible to oxidation, especially in the presence of air (oxygen), to form the corresponding carboxylic acid: 4-(3-(trifluoromethyl)pyridin-2-yl)benzoic acid. This is often the primary degradation pathway for benzaldehydes.[1]

-

Photodegradation: Exposure to UV or visible light can induce photochemical reactions. Benzaldehyde itself can be excited to a triplet state, leading to the formation of benzoic acid or other radical-mediated products.[4]

-

Hydrolysis: While generally stable, the molecule could undergo hydrolysis under strongly acidic or basic conditions, potentially affecting the pyridine ring or other susceptible bonds, although this is considered less likely than oxidation.[5]

A visual representation of the primary predicted degradation pathway is provided below.

References

An In-Depth Technical Guide to 4-(3-(Trifluoromethyl)pyridin-2-yl)benzaldehyde for Researchers and Drug Development Professionals

Introduction:

4-(3-(Trifluoromethyl)pyridin-2-yl)benzaldehyde is a fluorinated heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The incorporation of a trifluoromethyl group onto the pyridine ring imparts unique physicochemical properties, including increased metabolic stability, enhanced lipophilicity, and altered electronic characteristics, making it a valuable building block for the synthesis of novel therapeutic agents. This technical guide provides a comprehensive overview of the commercially available sources, key technical data, a plausible synthetic route, and the potential biological relevance of this compound for researchers, scientists, and drug development professionals.

Commercial Suppliers and Technical Data

A variety of chemical suppliers offer this compound (CAS No. 847446-85-9). While purity levels are generally high, other reported physical and chemical properties can vary. A summary of key quantitative data from prominent suppliers is presented below for easy comparison.

| Supplier | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity/Specification | Storage Conditions |

| BLDpharm | 847446-85-9 | C13H8F3NO | 251.20 | - | Sealed in dry, 2-8°C[1] |

| Ambeed | 847446-85-9 | - | - | - | - |

| Apollo Scientific | 847446-85-9 | - | 251.20 | ≥95% | -[2] |

| ChemicalBook | 847446-85-9 | C13H8F3NO | 251.2 | - | -[3] |

Experimental Protocols: A Plausible Synthetic Approach

While specific, detailed experimental protocols for the synthesis of this compound are not widely published in peer-reviewed literature, a highly plausible and efficient method involves a Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds, particularly for creating biaryl structures.

Reaction Scheme:

The synthesis would involve the coupling of 2-chloro-3-(trifluoromethyl)pyridine with 4-formylphenylboronic acid.

Detailed Methodology:

-

Materials:

-

2-chloro-3-(trifluoromethyl)pyridine

-

4-formylphenylboronic acid

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

-

Base (e.g., K₂CO₃, Cs₂CO₃, Na₂CO₃)

-

Anhydrous solvent (e.g., Dioxane, Toluene, DMF)

-

Inert gas (Argon or Nitrogen)

-

-

Procedure:

-

To a dry reaction flask, add 2-chloro-3-(trifluoromethyl)pyridine (1.0 eq), 4-formylphenylboronic acid (1.2 eq), and the chosen base (2.0-3.0 eq).

-

The flask is evacuated and backfilled with an inert gas (this cycle is repeated three times).

-

Add the anhydrous solvent to the flask via syringe.

-

Add the palladium catalyst (typically 2-5 mol%) to the reaction mixture under the inert atmosphere.

-

The reaction mixture is heated to a temperature between 80-120°C and stirred for 4-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, the reaction mixture is cooled to room temperature and diluted with an organic solvent such as ethyl acetate.

-

The mixture is then washed with water and brine. The organic layer is separated, dried over anhydrous sodium sulfate or magnesium sulfate, and filtered.

-

The solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

-

-

Characterization: The structure and purity of the final product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Logical Relationships and Experimental Workflow

The following diagrams illustrate the logical relationship of the key components in the synthesis and the general experimental workflow.

Caption: Key components for the synthesis of this compound.

Caption: General experimental workflow for the Suzuki-Miyaura cross-coupling synthesis.

Potential Signaling Pathway Involvement: An Inferential Perspective

The trifluoromethylpyridine moiety is a common scaffold in a number of kinase inhibitors.[4] These inhibitors often function by competing with ATP for binding to the kinase domain, thereby blocking the downstream signaling cascade. The benzaldehyde group of the title compound provides a reactive handle for further chemical modifications to generate a diverse library of potential kinase inhibitors.

The diagram below illustrates a generalized kinase signaling pathway that could potentially be targeted by derivatives of this compound.

Caption: Generalized kinase signaling pathway potentially targeted by derivatives.

Disclaimer: The information provided in this technical guide is for research and development purposes only. The synthetic protocol is a plausible suggestion and should be adapted and optimized by qualified personnel. The discussion of potential biological activity is inferential and based on the properties of related compounds.

References

An In-depth Technical Guide to Trifluoromethylpyridine Building Blocks for Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of the trifluoromethyl group into pyridine scaffolds represents a cornerstone of modern medicinal chemistry and agrochemical design. Trifluoromethylpyridines are privileged structural motifs that can significantly enhance the pharmacological and pharmacokinetic properties of bioactive molecules. This technical guide provides a comprehensive overview of the synthesis, functionalization, and application of trifluoromethylpyridine building blocks, with a focus on practical experimental methodologies and their relevance in drug discovery.

The Pivotal Role of the Trifluoromethylpyridine Scaffold

The trifluoromethyl group (-CF3) is a unique substituent that imparts a range of desirable properties to organic molecules. When appended to a pyridine ring, these effects are amplified, leading to compounds with improved metabolic stability, increased lipophilicity, and enhanced binding affinity to biological targets. The strong electron-withdrawing nature of the -CF3 group also modulates the electronic properties of the pyridine ring, influencing its reactivity and pKa. These attributes make trifluoromethylpyridine derivatives highly sought-after in the development of novel therapeutics and advanced agrochemicals.[1][2]

Synthetic Strategies for Accessing Trifluoromethylpyridine Building Blocks

The synthesis of trifluoromethylpyridines can be broadly categorized into two main approaches: the introduction of a trifluoromethyl group onto a pre-existing pyridine ring, and the construction of the pyridine ring from trifluoromethyl-containing precursors.

Direct Trifluoromethylation and Related Methods

One of the most common industrial methods for synthesizing trifluoromethylpyridines involves a halogen exchange reaction. This process typically starts with a trichloromethylpyridine, which is then treated with a fluorinating agent such as hydrogen fluoride (HF) or antimony trifluoride (SbF3) to yield the corresponding trifluoromethylpyridine.[1][3]

Another approach is the simultaneous vapor-phase chlorination and fluorination of picolines at high temperatures over a transition metal-based catalyst. This method allows for the direct synthesis of key intermediates like 2-chloro-5-(trifluoromethyl)pyridine in a single step.[1][4]

Ring Construction Strategies (Cyclocondensation)

Alternatively, the trifluoromethylpyridine core can be assembled through cyclocondensation reactions using building blocks that already contain the trifluoromethyl group. Common precursors for this strategy include ethyl 4,4,4-trifluoro-3-oxobutanoate, (E)-4-ethoxy-1,1,1-trifluorobut-3-en-2-one, and other related β-ketoesters and enones.[1][4] These methods offer a high degree of flexibility in accessing a wide range of substituted trifluoromethylpyridines.

A general workflow for these synthetic approaches is outlined below:

Key Functionalization Reactions of Trifluoromethylpyridine Building Blocks

Halogenated trifluoromethylpyridines are versatile intermediates that can be further functionalized through a variety of cross-coupling and substitution reactions. These transformations are essential for elaborating the core structure and introducing the necessary pharmacophores for biological activity.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds by coupling an organoboron compound with an organic halide. This reaction is widely used to introduce aryl, heteroaryl, or vinyl substituents onto the trifluoromethylpyridine scaffold.[5]

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Chloro-Trifluoromethylpyridines

| Entry | Trifluoromethylpyridine Substrate | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | 2-Chloro-5-(trifluoromethyl)pyridine | Phenylboronic acid | Pd(OAc)2 (2) | SPhos (4) | K3PO4 | Toluene/H2O | 100 | 85-95 |

| 2 | 2-Chloro-6-(trifluoromethyl)pyridine | 4-Methoxyphenylboronic acid | Pd2(dba)3 (1.5) | XPhos (3) | Cs2CO3 | Dioxane | 110 | 80-92 |

| 3 | 4-Chloro-2-(trifluoromethyl)pyridine | Thiophen-3-ylboronic acid | Pd(PPh3)4 (5) | - | Na2CO3 | Toluene/EtOH/H2O | 80 | 75-88 |

To an oven-dried Schlenk tube is added 2-chloro-5-(trifluoromethyl)pyridine (1.0 mmol, 1.0 equiv.), phenylboronic acid (1.2 mmol, 1.2 equiv.), potassium phosphate (2.0 mmol, 2.0 equiv.), palladium(II) acetate (0.02 mmol, 2 mol%), and SPhos (0.04 mmol, 4 mol%). The tube is evacuated and backfilled with argon three times. Degassed toluene (4 mL) and degassed water (0.8 mL) are added via syringe. The reaction mixture is then heated to 100 °C and stirred for 12 hours. After cooling to room temperature, the mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel (hexanes/ethyl acetate gradient) to afford the desired 2-phenyl-5-(trifluoromethyl)pyridine.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[6] It is a highly effective method for introducing primary and secondary amines, anilines, and other nitrogen-containing groups onto the trifluoromethylpyridine ring.[3][7][8]

Table 2: Representative Conditions for Buchwald-Hartwig Amination of Bromo-Trifluoromethylpyridines

| Entry | Trifluoromethylpyridine Substrate | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | 2-Bromo-6-(trifluoromethyl)pyridine | Aniline | Pd2(dba)3 (2) | BINAP (3) | NaOtBu | Toluene | 100 | 88-96 |

| 2 | 3-Bromo-5-(trifluoromethyl)pyridine | Morpholine | Pd(OAc)2 (2) | Xantphos (4) | Cs2CO3 | Dioxane | 110 | 85-94 |

| 3 | 2-Bromo-5-(trifluoromethyl)pyridine | Benzylamine | Pd(OAc)2 (1) | RuPhos (2) | K3PO4 | t-BuOH | 90 | 82-91 |

In a glovebox, a vial is charged with 2-bromo-6-(trifluoromethyl)pyridine (1.0 mmol, 1.0 equiv.), aniline (1.2 mmol, 1.2 equiv.), sodium tert-butoxide (1.4 mmol, 1.4 equiv.), Pd2(dba)3 (0.02 mmol, 2 mol%), and BINAP (0.03 mmol, 3 mol%). The vial is sealed, and anhydrous toluene (5 mL) is added. The reaction mixture is then heated to 100 °C and stirred for 16 hours. After cooling to room temperature, the mixture is diluted with ethyl acetate and filtered through a pad of Celite. The filtrate is washed with water and brine, dried over magnesium sulfate, and concentrated. The crude product is purified by flash column chromatography on silica gel to give N-phenyl-6-(trifluoromethyl)pyridin-2-amine.

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the trifluoromethyl-substituted pyridine ring makes it susceptible to nucleophilic aromatic substitution (SNAr). This reaction is particularly effective for introducing nucleophiles such as amines, alkoxides, and thiolates, especially when the leaving group (typically a halogen) is positioned ortho or para to the ring nitrogen.[9][10]

Table 3: Representative Conditions for Nucleophilic Aromatic Substitution of Chloro-Trifluoromethylpyridines

| Entry | Trifluoromethylpyridine Substrate | Nucleophile | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 2-Chloro-4-(trifluoromethyl)pyridine | Piperidine | K2CO3 | DMF | 100 | 12 | 85-95 |

| 2 | 4-Chloro-2-(trifluoromethyl)pyridine | Sodium methoxide | - | Methanol | 65 | 6 | 90-98 |

| 3 | 2-Chloro-5-(trifluoromethyl)pyridine | Thiophenol | Cs2CO3 | Acetonitrile | 80 | 8 | 80-90 |

A mixture of 2-chloro-4-(trifluoromethyl)pyridine (1.0 mmol, 1.0 equiv.), piperidine (1.5 mmol, 1.5 equiv.), and potassium carbonate (2.0 mmol, 2.0 equiv.) in DMF (5 mL) is heated to 100 °C for 12 hours. The reaction is monitored by TLC. After completion, the reaction mixture is cooled to room temperature and poured into water. The resulting precipitate is collected by filtration, washed with water, and dried under vacuum to afford 2-(piperidin-1-yl)-4-(trifluoromethyl)pyridine. If no precipitate forms, the aqueous mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried, and concentrated. The crude product is then purified by column chromatography.

Applications in Drug Discovery and Agrochemicals

Trifluoromethylpyridine building blocks are integral components of numerous marketed drugs and agrochemicals. Their unique properties contribute to the efficacy and safety profiles of these important products.

Pharmaceutical Applications

Trifluoromethylpyridine moieties are found in a variety of therapeutic agents, including kinase inhibitors for cancer therapy and antiviral drugs.

Pexidartinib (Turalio™): A Case Study

Pexidartinib is an FDA-approved kinase inhibitor for the treatment of tenosynovial giant cell tumor (TGCT).[1][11][12][13] It functions as a potent inhibitor of the colony-stimulating factor 1 receptor (CSF1R), as well as c-Kit and FLT3.[11] The trifluoromethylpyridine group in pexidartinib plays a crucial role in its binding to the ATP pocket of the kinase domain.

Other Kinase Targets

Trifluoromethylpyridine-based compounds have also been investigated as inhibitors of other important kinase targets, including:

-

p38 MAP Kinase: Involved in inflammatory responses.[14][15][16][17][18]

-

PI3K/Akt/mTOR Pathway: A critical signaling cascade in cancer.[19][20][21][22][23]

-

Janus Kinases (JAKs): Implicated in autoimmune diseases and myeloproliferative disorders.

Agrochemical Applications

In the agrochemical sector, trifluoromethylpyridines are key components of several widely used herbicides, fungicides, and insecticides.[2] Examples include:

-

Fluazifop-butyl: A selective herbicide for the control of grass weeds.[2]

-

Flazasulfuron: A sulfonylurea herbicide used in turf and crop management.[2]

Characterization of Trifluoromethylpyridine Derivatives

Standard analytical techniques are used to characterize trifluoromethylpyridine building blocks and their derivatives.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, and 19F NMR are essential for structural elucidation. The 19F NMR spectrum provides a direct and sensitive method for confirming the presence and electronic environment of the trifluoromethyl group.[24][25][26][27]

-

Mass Spectrometry (MS): Used to determine the molecular weight and fragmentation pattern of the synthesized compounds.

Table 4: Representative Spectroscopic Data for 2-Bromo-5-(trifluoromethyl)pyridine

| Nucleus | Chemical Shift (δ, ppm) | Coupling Constant (J, Hz) |

| 1H | 8.82 (d, 1H) | J = 1.7 |

| 8.05 (dd, 1H) | J = 8.3, 1.7 | |

| 7.61 (d, 1H) | J = 8.3 | |

| 19F | -62.5 (s, 3F) | - |

| 13C | 151.7, 137.7, 133.1 (q, J=0.9), 121.0 (q, J=2.7), 120.9 (q, J=275.8) |

Note: NMR data is typically recorded in CDCl3.[28]

Conclusion

Trifluoromethylpyridine building blocks are indispensable tools in modern organic synthesis, offering a reliable pathway to novel compounds with enhanced biological activity and improved physicochemical properties. The synthetic methodologies and functionalization strategies outlined in this guide provide a robust framework for researchers and drug development professionals to harness the full potential of this privileged scaffold in their discovery programs. A thorough understanding of the key reactions, such as Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and nucleophilic aromatic substitution, is critical for the efficient and strategic synthesis of the next generation of trifluoromethylpyridine-containing pharmaceuticals and agrochemicals.

References

- 1. Pexidartinib | C20H15ClF3N5 | CID 25151352 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. dovepress.com [dovepress.com]

- 3. benchchem.com [benchchem.com]

- 4. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tcichemicals.com [tcichemicals.com]

- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. benchchem.com [benchchem.com]

- 11. Pexidartinib (TURALIO™): The First FDA-Indicated Systemic Treatment for Tenosynovial Giant Cell Tumor - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Pexidartinib: First Approval - PMC [pmc.ncbi.nlm.nih.gov]

- 13. FDA approves pexidartinib for tenosynovial giant cell tumor | FDA [fda.gov]

- 14. Synthesis and SAR of p38alpha MAP kinase inhibitors based on heterobicyclic scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. SAR of 2,6-diamino-3,5-difluoropyridinyl substituted heterocycles as novel p38MAP kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Synthesis and Evaluation of Pyridinyltriazoles as Inhibitors of p38 MAP Kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Recent syntheses of PI3K/Akt/mTOR signaling pathway inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. New inhibitors of the PI3K-Akt-mTOR pathway: insights into mTOR signaling from a new generation of Tor Kinase Domain Inhibitors (TORKinibs) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 23. researchgate.net [researchgate.net]

- 24. rsc.org [rsc.org]

- 25. 19F-centred NMR analysis of mono-fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 26. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 27. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]

- 28. rsc.org [rsc.org]

The Indispensable Role of the Trifluoromethyl Group in Modern Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The strategic incorporation of the trifluoromethyl (CF₃) group is a cornerstone of modern medicinal chemistry, profoundly influencing the pharmacokinetic and pharmacodynamic properties of drug candidates. This technical guide provides an in-depth exploration of the multifaceted roles of the CF₃ group, including its impact on metabolic stability, lipophilicity, and target binding affinity. We present quantitative data from matched-pair analyses, detailed experimental protocols for key assays, and visual representations of signaling pathways and drug discovery workflows to offer a comprehensive resource for researchers in the field. The unique electronic properties of the CF₃ group—its high electronegativity and the strength of the carbon-fluorine bond—render it a powerful tool for overcoming common challenges in drug development, such as rapid metabolism and poor bioavailability.[1][2]

Physicochemical and Pharmacokinetic Impact of the Trifluoromethyl Group

The introduction of a trifluoromethyl group into a drug candidate can dramatically alter its molecular properties, often leading to a more favorable drug profile. These changes are primarily driven by the group's strong electron-withdrawing nature and its steric bulk.

Enhancement of Metabolic Stability

A primary strategy in drug design is to block or slow down metabolic pathways to increase a drug's half-life and improve its bioavailability.[3] The CF₃ group is exceptionally effective in this regard. The carbon-fluorine bond is one of the strongest single bonds in organic chemistry, with a bond dissociation energy of approximately 485.3 kJ/mol, compared to 414.2 kJ/mol for a carbon-hydrogen bond.[2] This inherent stability makes the CF₃ group highly resistant to oxidative metabolism by cytochrome P450 (CYP) enzymes, which are major contributors to drug clearance. By replacing a metabolically labile methyl group or hydrogen atom with a CF₃ group at a known metabolic "soft spot," chemists can effectively block this metabolic pathway.[1]

Table 1: Comparative Metabolic Stability of Drug Analogues with and without a Trifluoromethyl Group

| Parent Compound/Analogue | Modification | In Vitro Half-life (t½) | Intrinsic Clearance (CLint) | Key Observation |

| Picornavirus Inhibitor (WIN 54954 analogue) | Methyl group | Shorter | Higher | Exhibited 18 metabolic products in a monkey liver microsomal assay. |

| Picornavirus Inhibitor (WIN 54954 analogue) | Trifluoromethyl group | Longer | Lower | Reduced the number of metabolites to just two minor products (4% of total). [4] |

| CB1 PAMs (ZCZ011 analogue) | Aliphatic Nitro Group | Shorter | Higher | Considered a less "drug-like" functional group.[5] |

| CB1 PAMs (CF₃-analogue) | Trifluoromethyl group | Longer | Lower | Showed improved in vitro metabolic stability compared to the nitro equivalents. [5] |

Modulation of Lipophilicity and Physicochemical Properties

Lipophilicity, often measured as the logarithm of the partition coefficient (LogP), is a critical parameter that influences a drug's absorption, distribution, and ability to cross cell membranes. The trifluoromethyl group is highly lipophilic, with a Hansch π value of +0.88.[6] This increased lipophilicity can enhance a drug's permeability across biological membranes, including the blood-brain barrier.[2] However, the effect of trifluorination on lipophilicity can be context-dependent.[7]

The strong electron-withdrawing nature of the CF₃ group also influences the acidity or basicity (pKa) of nearby functional groups. This can impact a drug's ionization state at physiological pH, which in turn affects its solubility, absorption, and interaction with its biological target.[8]

Table 2: Comparative Physicochemical Properties of Matched Molecular Pairs

| Parent Compound | CF₃ Analogue | ΔLogP (CF₃ vs. CH₃) | Impact on pKa | Reference |

| Toluene | Trifluorotoluene | +0.61 | N/A | [9][10] |

| Aniline | 4-(Trifluoromethyl)aniline | +1.23 | Decreases basicity of the amino group | [8] |

| Phenol | 4-(Trifluoromethyl)phenol | +0.94 | Increases acidity of the hydroxyl group | [8] |

Enhancement of Binding Affinity and Biological Activity

The trifluoromethyl group can significantly enhance a drug's binding affinity for its target protein through a combination of steric and electronic interactions. Its larger size compared to a methyl group can lead to more extensive and favorable hydrophobic interactions within the binding pocket.[11] Furthermore, the electron-withdrawing nature of the CF₃ group can modulate the electronic properties of the molecule, potentially leading to stronger electrostatic or hydrogen bonding interactions with the target.[11]

Table 3: Quantitative Comparison of Binding Affinity

| Drug/Analogue | Target | IC₅₀ / Kᵢ (Parent) | IC₅₀ / Kᵢ (CF₃ Analogue) | Fold Improvement | Reference |

| 5-HT Uptake Inhibitor | 5-HT Transporter | - | - | 6-fold increase in potency with p-CF₃ substitution | [12] |